![molecular formula C23H20N4O3S B2857814 N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 1105217-20-6](/img/structure/B2857814.png)
N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography. Unfortunately, without the specific data for this compound, I can’t provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and stability can be predicted based on the functional groups present .Scientific Research Applications
Synthesis and Biological Activity
- Research has demonstrated the successful synthesis of derivatives related to the compound, focusing on naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus. These synthesized compounds have shown promising effects against Gram-positive and negative bacteria and fungi, indicating their potential as antimicrobial agents (El-Wahab et al., 2011).
- Another study explored the synthesis of dibenzo[c,f]chromenes, dibenzo[c,h]chromenes, and benzo[7,8]chromeno[3,4-f]isoindoles as antimicrobial agents. The antimicrobial screening of some compounds showed in vitro efficacy, highlighting their potential use in developing new antimicrobial agents (El-Gaby et al., 2000).
Anticancer and CDK2 Inhibitory Activity
- A significant discovery in the field of cancer research involved new pyridine, pyrazoloyridine, and furopyridine derivatives substituted with naphthyl and thienyl moieties. These compounds were evaluated for their ability to inhibit the CDK2 enzyme and showed significant inhibition on different human cancer cell lines, suggesting their potential as anticancer agents (Abdel-Rahman et al., 2021).
Synthesis of N-alkylated Derivatives
- The synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine was explored, contributing valuable insights into the construction of complex molecular structures that could have various scientific applications (El-Essawy & Rady, 2011).
Antimicrobial Activity
- Pyrazoline derivatives synthesized through the cyclization of various -1-[2-(alkoxy)phenyl]-3-(furan-2-yl) prop-2-en-1-one with N-substituted phenyl hydrazine showed promising antibacterial activities, suggesting their utility in developing new antibacterial compounds (Rani et al., 2015).
Mechanism of Action
properties
IUPAC Name |
N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c28-21(24-11-16-7-4-10-30-16)12-27-22(19-13-31-14-20(19)26-27)25-23(29)18-9-3-6-15-5-1-2-8-17(15)18/h1-10H,11-14H2,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYACLGVOQLQHOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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